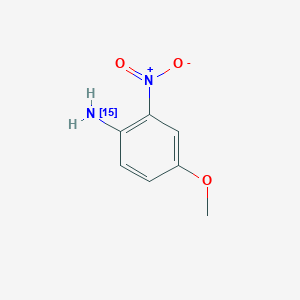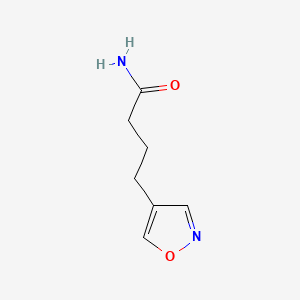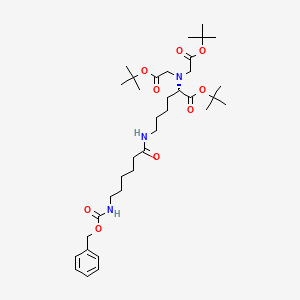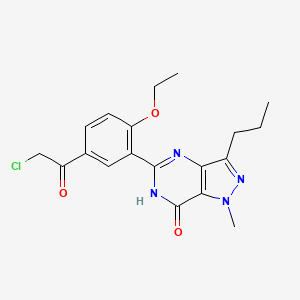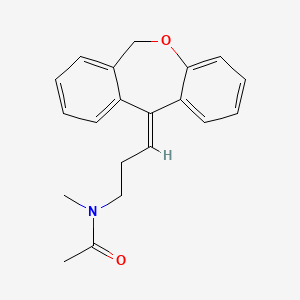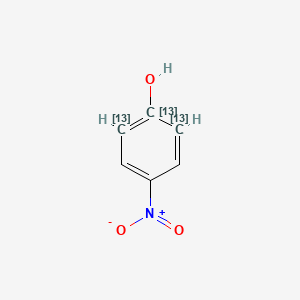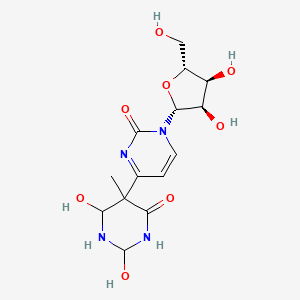
(R)-(+)-Sch 23390-d3 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Sch 23390-d3 Hydrochloride is a deuterated form of ®-(+)-Sch 23390 Hydrochloride, a selective dopamine D1 receptor antagonist. This compound is often used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Sch 23390-d3 Hydrochloride typically involves the incorporation of deuterium atoms into the molecular structure of ®-(+)-Sch 23390 Hydrochloride. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the efficient incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of ®-(+)-Sch 23390-d3 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade deuterated reagents and solvents, along with optimized reaction conditions to maximize yield and purity. Quality control measures are implemented to ensure the consistency and reliability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Sch 23390-d3 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
®-(+)-Sch 23390-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:
Chemistry: To study the chemical properties and reactions of deuterated compounds.
Biology: To investigate the role of dopamine receptors in various biological processes.
Medicine: To explore potential therapeutic applications in neurological and psychiatric disorders.
Industry: As a reference standard in the development and quality control of pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects by selectively binding to dopamine D1 receptors, thereby blocking the action of dopamine. This interaction affects various molecular targets and pathways involved in neurotransmission, leading to changes in physiological and behavioral responses.
Comparación Con Compuestos Similares
Similar Compounds
®-(+)-Sch 23390 Hydrochloride: The non-deuterated form of the compound.
SCH 39166: Another dopamine D1 receptor antagonist with a different chemical structure.
SKF 81297: A selective dopamine D1 receptor agonist.
Uniqueness
®-(+)-Sch 23390-d3 Hydrochloride is unique due to the presence of deuterium atoms, which can provide insights into the kinetic isotope effects and metabolic stability of the compound. This makes it a valuable tool in research studies that require precise control over isotopic composition.
Propiedades
Número CAS |
1329837-05-9 |
|---|---|
Fórmula molecular |
C17H19Cl2NO |
Peso molecular |
327.263 |
Nombre IUPAC |
(5R)-8-chloro-5-phenyl-3-(trideuteriomethyl)-1,2,4,5-tetrahydro-3-benzazepin-7-ol;hydrochloride |
InChI |
InChI=1S/C17H18ClNO.ClH/c1-19-8-7-13-9-16(18)17(20)10-14(13)15(11-19)12-5-3-2-4-6-12;/h2-6,9-10,15,20H,7-8,11H2,1H3;1H/t15-;/m1./s1/i1D3; |
Clave InChI |
OYCAEWMSOPMASE-QNYOVWSSSA-N |
SMILES |
CN1CCC2=CC(=C(C=C2C(C1)C3=CC=CC=C3)O)Cl.Cl |
Sinónimos |
(5R)-8-Chloro-2,3,4,5-tetrahydro-3-(methyl-d3)-5-phenyl-1H-3-benzazepin-7-ol Hydrochloride; (R)-Sch 23390-d3 Hydrochloride; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


